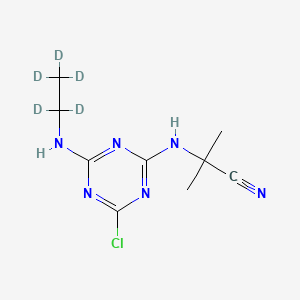

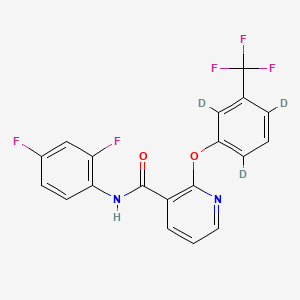

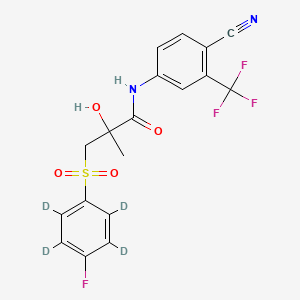

![molecular formula C16H17NO2 B563068 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde CAS No. 1189479-80-8](/img/structure/B563068.png)

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” is a chemical compound that is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is available for purchase as a reference standard .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The InChI code for this compound is1S/C19H20N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,12,22H,2,9-11H2,1H3, (H,21,23) . This code provides a detailed representation of its molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm^3, a boiling point of 575.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 86.2±3.0 kJ/mol, and it has a flash point of 301.8±28.7 °C . The compound’s index of refraction is 1.611, and it has a molar refractivity of 98.2±0.3 cm^3 .Aplicaciones Científicas De Investigación

Characterization and Pharmacological Evaluation

Patel and Patel (2012) conducted a study on the characterization and pharmacological evaluation of new pyridine analogs, including the synthesis of a series of chalcones and pyrimidines derived from a similar structure. These compounds were tested against different gram-positive and gram-negative bacteria, showing better inhibitory activity compared to standard drugs (Patel & Patel, 2012).

Catalysis and Synthesis Applications

Research by Perozo-Rondón et al. (2006) explored the use of alkaline carbons as catalysts in the condensation of benzaldehyde and substituted benzaldehydes with ethyl cyanoacetate. This "green" method contributes to the production of 1,4-dihydropyridine derivatives, highlighting expanding practical applications, especially in pharmaceuticals (Perozo-Rondón et al., 2006).

Unexpected Intermediate in Condensation Reaction

An unexpected intermediate was isolated by Percino and Chapela (2000) during the condensation reaction of 4-methylpyridine with benzaldehyde. This intermediate provides insight into the mechanistic pathways of such reactions, with potential implications for further research and application in synthetic chemistry (Percino & Chapela, 2000).

Improvement of Synthesis Method for Pharmaceutical Intermediates

Xu Yun-gen (2005) improved the synthesis method of a key intermediate for Rosiglitazone, which is closely related to the target compound. This development is crucial for industrial manufacturing, demonstrating the compound's relevance in pharmaceutical applications (Xu Yun-gen, 2005).

Photophysical Properties and ICT Effects

A study by Altinolcek et al. (2021) determined the photophysical properties of carbazole-based D-π-A molecules, comparing the ICT effects of π-spacer and acceptor groups. This research provides a foundation for tuning chemical structures to obtain targeted properties, relevant for applications in materials science (Altinolcek et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” are currently unknown. This compound is a derivative of pyridine, which is often used in pharmaceuticals and agrochemicals due to its versatile reactivity

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The presence of the ethoxy group could also influence its interaction with targets, potentially enhancing its lipophilicity and thus its ability to cross cell membranes .

Biochemical Pathways

Pyridine derivatives are known to participate in a wide range of biochemical reactions, including acting as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators

Pharmacokinetics

The pyridine ring could be metabolized through various pathways, including oxidation and conjugation .

Result of Action

Given its structural similarity to other pyridine derivatives, it may have a range of potential effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel conductance

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and reactivity. Additionally, the biological environment, including the presence of specific enzymes and transport proteins, could influence its absorption, distribution, metabolism, and excretion .

Análisis Bioquímico

Biochemical Properties

It is known to be a part of the category of Blood Glucose Regulators . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism.

Cellular Effects

Given its categorization as a Blood Glucose Regulator , it may influence cell function by modulating glucose metabolism, which could have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism.

Metabolic Pathways

It could potentially affect metabolic flux or metabolite levels, given its categorization as a Blood Glucose Regulator .

Propiedades

IUPAC Name |

4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWGSRJHHXHBB-YQUBHJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661967 |

Source

|

| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189479-80-8 |

Source

|

| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.